molecular formula C9H8F2O2 B6168661 4-(2,2-difluoroethyl)benzoic acid CAS No. 1176283-78-5

4-(2,2-difluoroethyl)benzoic acid

Cat. No.: B6168661
CAS No.: 1176283-78-5
M. Wt: 186.15 g/mol
InChI Key: XEHQUNBCBNYSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethyl)benzoic acid typically involves the introduction of the 2,2-difluoroethyl group to the benzoic acid core. One common method is through the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 2,2-difluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while reduction can produce difluorobenzyl alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2,2-difluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities, making it a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-difluoroethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-(2,2-difluoroethyl)phenol: Contains a hydroxyl group in place of the carboxylic acid.

    2,4-difluorobenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.

Uniqueness

4-(2,2-difluoroethyl)benzoic acid is unique due to the specific placement of the difluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

1176283-78-5

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

4-(2,2-difluoroethyl)benzoic acid

InChI

InChI=1S/C9H8F2O2/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5H2,(H,12,13)

InChI Key

XEHQUNBCBNYSRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)F)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.